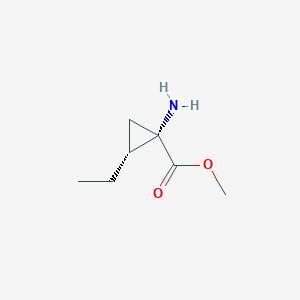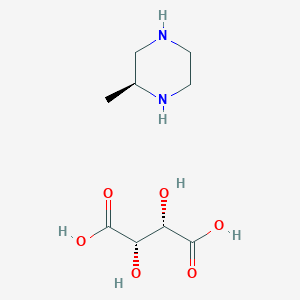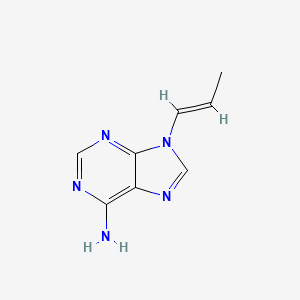
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated derivative of Butyraldehyde 2,4-Dinitrophenylhydrazone. It is a chemical compound used primarily in scientific research, particularly in the fields of chemistry and biochemistry. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of butyraldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O). The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The reaction can be represented as follows:
CH3CH2CH2CHO + C6H3(NO2)2NHNH2 → CH3CH2CH2CH=NNHC6H3(NO2)2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The nitro groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of aldehydes and ketones.
Biology: Employed in metabolic studies to trace biochemical pathways involving aldehydes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the quality control of industrial processes involving aldehydes.
Mechanism of Action
The mechanism of action of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with aldehyde groups. The compound forms a stable hydrazone derivative with aldehydes, which can be detected and quantified using various analytical techniques. The presence of deuterium atoms enhances the compound’s stability and allows for precise measurements in research applications .
Comparison with Similar Compounds
Similar Compounds
Butyraldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.
Acetaldehyde 2,4-Dinitrophenylhydrazone: A similar compound with an acetaldehyde group instead of butyraldehyde.
Propionaldehyde 2,4-Dinitrophenylhydrazone: Contains a propionaldehyde group.
Uniqueness
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements. This makes it particularly valuable in research applications where precision is critical.
Properties
IUPAC Name |
N-[(E)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+/i4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGRHEWIFBFXPP-GFMPRCOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)





![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)


